![molecular formula C4H7O5P B2950929 3-Phosphono-2-butenoic Acid CAS No. 4412-12-8](/img/structure/B2950929.png)
3-Phosphono-2-butenoic Acid
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Description
3-Phosphono-2-butenoic Acid, also known as 3-phosphonobut-2-enoic acid, is a useful research chemical . It is a type of butenoic acid, which is a monocarboxylic acid with an unbranched 4-carbon chain with 3 single bonds and one double bond . The molecular formula of 3-Phosphono-2-butenoic Acid is C4H7O5P .
Synthesis Analysis
The synthesis of phosphonic acids, including 3-Phosphono-2-butenoic Acid, can be achieved from phosphonates using concentrated HCl solution at reflux for 1 to 12 hours . Another strategy involves utilizing the intermediate of the fatty acid biosynthesis pathway in engineered Escherichia coli .
Molecular Structure Analysis
The molecular structure of 3-Phosphono-2-butenoic Acid consists of a 4-carbon chain with 3 single bonds and one double bond . The molecular weight is 166.07 .
Chemical Reactions Analysis
Phosphonopeptides, which are mimetics of peptides where a phosphonic acid group replaces either a carboxylic acid group present at the C-terminus or is located in the peptidyl side chain, can act as inhibitors of key enzymes related to variable pathological states .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as bisphosphonates are known to bind to bone hydroxyapatite
Mode of Action
Bisphosphonates, which are structurally similar, inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption .
Biochemical Pathways
Phosphonates, in general, are known to mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes
Result of Action
Phosphonates, in general, are known to have specific biological activity due to their ability to inhibit metabolic enzymes
Action Environment
It is known that environmental factors can influence the composition and transmission of fatty acids
properties
IUPAC Name |
3-phosphonobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O5P/c1-3(2-4(5)6)10(7,8)9/h2H,1H3,(H,5,6)(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHPKRBLCTUMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)P(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phosphono-2-butenoic Acid |
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